(4-Bromophenyl)dimethylphosphine oxide
Overview
Description
“(4-Bromophenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H10BrOP and a molecular weight of 233.04 . It is a solid substance and is commonly used in various fields of scientific research.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H10BrOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 233.042 , a density of 1.4±0.1 g/cm3 , and a boiling point of 344.2±34.0 °C at 760 mmHg .Scientific Research Applications
Environmental Impact and Detection
One study focused on the environmental implications of electronic waste combustion, identifying estrogenic compounds emitted during this process. The research highlighted the presence of brominated derivatives, including compounds related to (4-Bromophenyl)dimethylphosphine oxide, indicating their potential toxicological risks (Owens et al., 2007).
Conformational Analysis
Research on dimethyl(bromomethyl)- and dimethyl(iodomethyl)phosphine oxides provided insights into their structural properties. The study revealed that these oxides exist in equilibrium mixtures of conformer pairs, with the orientation of the phosphoryl and carbon-halogen bonds playing a crucial role (Raevskii et al., 1981).
Photophysics and Photochemistry
Investigations into the photophysics of acyl and bis(acyl)phosphine oxides, including derivatives of this compound, have demonstrated their potential in generating radicals through α-cleavage. This property is of interest for applications in photochemistry and photopolymerization (Jockusch et al., 1997).
Organic Electronics
In the field of organic electronics, derivatives of this compound have been utilized for the synthesis of electron-transport and hole-blocking layers in organic light-emitting diodes (OLEDs), showcasing the compound's versatility in material science (Tan et al., 2016).
Flame Retardancy in Materials
Polyurethane foams based on adducts of dimethylaminomethylphosphine oxide with ethylene and propylene oxides, including related compounds, have been studied for their flame retardant properties. These materials offer a balance between reducing combustibility and maintaining physical and mechanical properties (Varbanov et al., 1987).
Safety and Hazards
“(4-Bromophenyl)dimethylphosphine oxide” is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .
Properties
IUPAC Name |
1-bromo-4-dimethylphosphorylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPOOPJRWPTMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4648-59-3 | |
Record name | 1-bromo-4-(dimethylphosphoryl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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